4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure with a cyclopropylpyrimidine moiety linked to a piperazine ring, which is further connected to a pyrrolidine-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopropylpyrimidine intermediate, which is then reacted with piperazine under controlled conditions to form the piperazine derivative. This intermediate is subsequently reacted with a pyrrolidine-substituted pyrimidine under specific conditions to yield the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-throughput screening and process optimization techniques ensures efficient production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like H2O2 or KMnO4 in acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of specific functional groups with the nucleophile.
Scientific Research Applications
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-(pyridin-2-yl)pyrimidine
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
Uniqueness
4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7/c1-2-8-24(7-1)17-13-18(22-14-21-17)26-11-9-25(10-12-26)16-5-6-20-19(23-16)15-3-4-15/h5-6,13-15H,1-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFSICYKWOJSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC(=NC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.